Cas no 50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol)
50373-36-9 structure
Product Name:()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
N.o CAS:50373-36-9
MF:C10H18O
MW:154.249323368073
CID:1565691
PubChem ID:170833
Update Time:2025-04-21
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
- (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- (±)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-METHYL-2-(1-METHYLETHENYL)-, (1R,2S,5R)-REL-CYCLOHEXANOL
- ()-(1α
- )-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- ,2β
- ,5α
- SCHEMBL43859
- 89-79-2
- UNII-3TH92O3BXN
- Isopulegol, (+/-)-
- (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
- (-)-L-Isopulegol
- DTXSID5047116
- (-)-Isopulegol, 99%
- GTPL2462
- E78611
- p-8(9)-Menthen-3-ol
- l-Isopulegol
- AKOS028109164
- (+/-)-isopulegol
- rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- FEMA No. 2962
- EC 201-940-6
- 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
- EINECS 201-940-6
- NSC 1263
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
- ZYTMANIQRDEHIO-KXUCPTDWSA-
- EN300-269447
- (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
- NSC-231369
- EINECS 256-557-7
- ISOPULEGOL [FHFI]
- HY-121206
- 3TH92O3BXN
- (-)-Isopulegol, >=98%
- (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
- DTXSID90110001
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
- (-)-Isopulegol
- InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- 50373-36-9
- 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
- (-)-Isopulegol, primary pharmaceutical reference standard
- (-)-Isopulegol 100 microg/mL in Acetonitrile
- (1R,3R,4S)-P-METH-8-EN-3-OL
- Q2103922
- AI3-02176
- ISOPULEGOL [FCC]
- NS00127398
- Isopulegol (natural)
- CHEBI:70479
- coolact P
- NVG8YK55NL
- p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
- (-)-Isopulegol, technical grade
- 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
- rac-isopulegol
- iso-Pulegol
- 59905-53-2
- (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- (-)-Isopulegol, analytical standard
- Isopulegol
- (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
- UNII-NVG8YK55NL
- NSC-1263
- CS-0081229
- CHEMBL237994
- 1-isopulegol
- p-Menth-8(9)-en-3-ol
- AS-10358
- (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- NSC1263
- ()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
-
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- Chave InChI: ZYTMANIQRDEHIO-KXUCPTDWSA-N
- SMILES: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C
Propriedades Computadas
- Massa Exacta: 154.136
- Massa monoisotópica: 154.136
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 151
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 20.2A^2
- XLogP3: 3
Propriedades Experimentais
- Densidade: 0.912
- Ponto de ebulição: 197°C at 760 mmHg
- Ponto de Flash: 78.3°C
- Índice de Refracção: 1.472
- PSA: 20.23000
- LogP: 2.35960
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Literatura Relacionada
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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